molecular formula C8H13NO2 B12974582 7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B12974582
M. Wt: 155.19 g/mol
InChI Key: DGAVOBNYZBGLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-7-azabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and electrophilic reagents for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxygenated derivatives, reduced forms, and 1,2-addition products resulting from electrophilic substitution.

Scientific Research Applications

7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex bicyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 7-Methyl-7-azabicyclo[221]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-9-6-2-4-8(9,5-3-6)7(10)11/h6H,2-5H2,1H3,(H,10,11)

InChI Key

DGAVOBNYZBGLJV-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1(CC2)C(=O)O

Origin of Product

United States

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